BenchChemオンラインストアへようこそ!

9-ING-41

Oncology Pancreatic Ductal Adenocarcinoma Clinical Trial

9-ING-41 (Elraglusib, CAS 1034895-42-5) is a maleimide-based, ATP-competitive small molecule that acts as a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with an IC₅₀ of 0.71 μM in cell-free kinase assays. Unlike many tool compounds, 9-ING-41 is a clinically advanced agent that has demonstrated single-agent and combination antitumor activity in multiple xenograft models and has progressed to randomized Phase II clinical trials, most notably in metastatic pancreatic ductal adenocarcinoma.

Molecular Formula C22H13FN2O5
Molecular Weight 404.3 g/mol
CAS No. 1034895-42-5
Cat. No. B605026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ING-41
CAS1034895-42-5
Synonyms9-ING-41;  9 ING 41;  9ING41; 
Molecular FormulaC22H13FN2O5
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F
InChIInChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27)
InChIKeyFARXPFGGGGLENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

9-ING-41 (Elraglusib) for Oncology and Immuno-Oncology Research: Key Specifications and Procurement Guide


9-ING-41 (Elraglusib, CAS 1034895-42-5) is a maleimide-based, ATP-competitive small molecule that acts as a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with an IC₅₀ of 0.71 μM in cell-free kinase assays [1]. Unlike many tool compounds, 9-ING-41 is a clinically advanced agent that has demonstrated single-agent and combination antitumor activity in multiple xenograft models and has progressed to randomized Phase II clinical trials, most notably in metastatic pancreatic ductal adenocarcinoma [2]. Its unique profile extends beyond direct kinase inhibition to include immunomodulatory effects, such as the reduction of immune checkpoint molecules and enhancement of CD8+ T-cell and NK-cell mediated tumor killing [3].

Why 9-ING-41 Cannot Be Substituted by Other GSK-3 Inhibitors in Oncology Research


9-ING-41 cannot be replaced by other commercially available GSK-3β inhibitors (e.g., LY2090314, tideglusib, CHIR-99021) due to its unique clinical validation and distinct mechanism of action. Head-to-head studies reveal that while structurally distinct GSK-3 inhibitors like CT99021, SB216763, and LY2090314 achieve target engagement (e.g., β-catenin stabilization), they fail to reduce cell viability in lymphoma cell lines [1]. In contrast, 9-ING-41 demonstrates potent anti-proliferative and pro-apoptotic effects in these same models, an activity attributed to its off-target effects on microtubule dynamics and kinases like PIM and MST2, which are not shared by its class peers [1]. Furthermore, 9-ING-41 is the only GSK-3β inhibitor to have demonstrated a statistically significant survival benefit in a randomized Phase II trial for metastatic pancreatic cancer, reducing the risk of death by 38% when added to standard chemotherapy [2]. Substituting 9-ING-41 with a tool compound would forfeit this clinically relevant, multi-modal activity and introduce a high risk of experimental failure.

Quantitative Evidence for 9-ING-41 (Elraglusib) Differentiation in Oncology Research


Superior Clinical Efficacy: 9-ING-41 vs. Placebo in Metastatic Pancreatic Cancer (Phase II)

In a randomized Phase II trial (NCT03678883) of 233 patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC), the addition of 9-ING-41 (elraglusib) to standard gemcitabine/nab-paclitaxel (GnP) chemotherapy significantly improved clinical outcomes compared to GnP alone [1]. No other GSK-3β inhibitor has achieved this level of clinical validation.

Oncology Pancreatic Ductal Adenocarcinoma Clinical Trial

Unique In Vitro Cytotoxicity Profile vs. Other GSK-3 Inhibitors in Lymphoma

A direct comparative study in three lymphoma cell lines demonstrated that 9-ING-41 (elraglusib) possesses potent anti-proliferative and pro-apoptotic activity, whereas other selective, structurally distinct GSK-3 inhibitors (CT99021, SB216763, LY2090314) showed no effect on cell viability, despite achieving target engagement as shown by β-catenin stabilization [1].

Lymphoma GSK-3 Inhibition In Vitro Pharmacology

Superior Brain Penetration for CNS Oncology Models

Pharmacokinetic studies in mice show that 9-ING-41 readily crosses the blood-brain barrier (BBB), achieving brain concentrations that are >6-fold higher than plasma concentrations shortly after IV administration [1]. This property is critical for research in brain tumors and CNS metastases and is not well-characterized for many other GSK-3 inhibitors.

Pharmacokinetics Blood-Brain Barrier Neuro-Oncology

In Vivo Tumor Growth Inhibition in Mantle Cell Lymphoma (MCL) Xenograft

9-ING-41 demonstrates significant single-agent antitumor activity in a clinically relevant mouse model of Mantle Cell Lymphoma (MCL), an indication for which many other targeted agents have limited efficacy. This provides a validated in vivo benchmark for combination studies.

Mantle Cell Lymphoma Xenograft Model Single-Agent Activity

Recommended Applications for 9-ING-41 (Elraglusib) Based on Evidence


Translational Pancreatic Cancer Research: From Bench to Clinic

9-ING-41 is the premier GSK-3β inhibitor for translational studies in pancreatic ductal adenocarcinoma (PDAC). Its demonstrated survival benefit in a randomized Phase II trial (10.1 vs 7.2 months median OS) [1] makes it the only compound in its class with a proven clinical efficacy signal in this challenging disease. Use 9-ING-41 to validate novel PDAC drug combinations or to explore biomarkers of response that can be directly linked to ongoing clinical investigations.

Immuno-Oncology Combination Studies: Enhancing Checkpoint Inhibitor Efficacy

Given its unique ability to reduce immune checkpoint molecule expression (PD-1, TIGIT, LAG-3) and enhance CD8+ T-cell cytolytic activity [1], 9-ING-41 is an ideal candidate for preclinical combination studies with anti-PD-1/PD-L1 antibodies. This is particularly relevant in tumors considered 'cold' or resistant to immunotherapy, such as microsatellite stable (MSS) colorectal cancer and pancreatic cancer, where it may remodel the tumor microenvironment to improve response.

CNS Malignancy Models: Overcoming the Blood-Brain Barrier

For research in glioblastoma, neuroblastoma, or brain metastases, 9-ING-41 offers a critical advantage due to its validated brain penetration in preclinical models (brain:plasma ratio >6:1) [1]. Procure 9-ING-41 for studies where achieving therapeutic drug levels in the CNS is a prerequisite, and for combination work with agents like lomustine (CCNU) or irinotecan (CPT-11) where synergistic anti-tumor effects have been demonstrated in orthotopic PDX models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-ING-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.